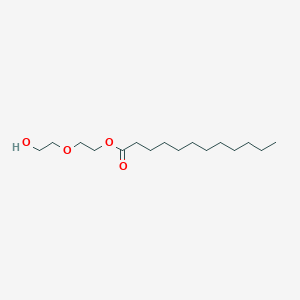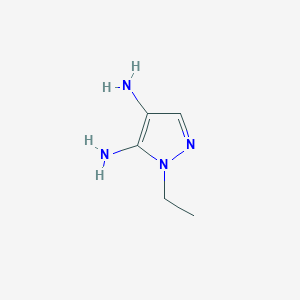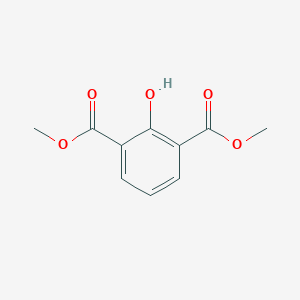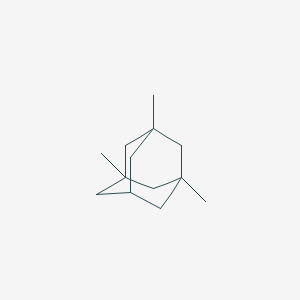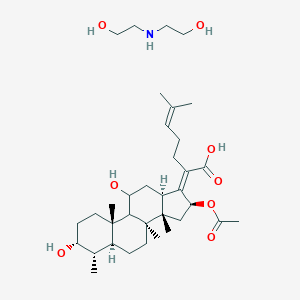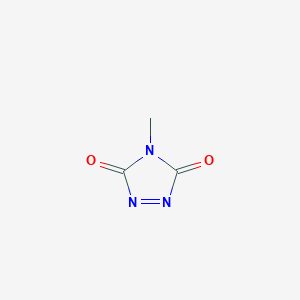
4-甲基-1,2,4-三唑啉-3,5-二酮
描述
4-Methyl-1,2,4-triazoline-3,5-dione is a heterocyclic compound containing a triazole ring and a nitro group. It is known for its high reactivity and is widely used as a dienophile in Diels-Alder reactions.
科学研究应用
4-Methyl-1,2,4-triazoline-3,5-dione has a wide range of scientific research applications:
作用机制
Target of Action
The primary target of 4-Methyl-1,2,4-triazoline-3,5-dione (also known as 4-Methyl-3H-1,2,4-triazole-3,5(4H)-dione) are conjugated dienes . The compound acts as a dienophile , forming stable adducts with conjugated dienes .
Mode of Action
4-Methyl-1,2,4-triazoline-3,5-dione interacts with its targets through a Diels-Alder cycloaddition reaction . This reaction is rapid and highly selective for conjugated dienes . The compound can also react with indole reaction partners, allowing for the reverse reaction to be induced at elevated temperatures .
Biochemical Pathways
The compound’s interaction with conjugated dienes leads to the formation of Diels-Alder cycloaddition products . These derivatives are suitable for analysis by gas chromatography . In some cases, the reaction proceeds through the formation of an aziridinium imide and an open zwitterionic intermediate .
Pharmacokinetics
Its molecular weight of 11307 suggests that it may have good bioavailability, as compounds with a molecular weight below 500 are generally well-absorbed.
Result of Action
The result of the compound’s action is the formation of stable adducts with conjugated dienes . These adducts are formed through a Diels-Alder cycloaddition reaction, which is rapid and highly selective . The derivatives formed are suitable for analysis by gas chromatography .
Action Environment
The action of 4-Methyl-1,2,4-triazoline-3,5-dione can be influenced by environmental factors such as temperature . For instance, when the compound is combined with indole reaction partners, the reverse reaction can be induced at elevated temperatures . This allows for the compound to react with a different reaction partner, either reversibly or irreversibly depending on its exact nature .
准备方法
4-Methyl-1,2,4-triazoline-3,5-dione can be synthesized through various methods. One common synthetic route involves the reaction of urazole with methyl iodide, followed by oxidation with lead tetraacetate. The compound is obtained as pink needles by sublimation at 40-50°C under reduced pressure . Industrial production methods typically involve similar synthetic routes but are optimized for large-scale production.
化学反应分析
4-Methyl-1,2,4-triazoline-3,5-dione undergoes several types of chemical reactions, including:
Diels-Alder Reactions: It forms stable adducts with conjugated dienes, generating Diels-Alder cycloaddition products.
Oxidation Reactions: It can act as a mild oxidizing agent, converting alcohols to aldehydes or ketones.
Substitution Reactions: It can participate in electrophilic aromatic substitutions and other condensation reactions.
Common reagents and conditions used in these reactions include solvents like chloroform and methanol, and reaction temperatures typically range from 0°C to room temperature. Major products formed from these reactions include various cycloadducts and oxidized derivatives.
相似化合物的比较
4-Methyl-1,2,4-triazoline-3,5-dione is unique due to its high reactivity and selectivity in Diels-Alder reactions. Similar compounds include:
4-Phenyl-1,2,4-triazoline-3,5-dione: Used as a reagent for oxidation and dehydrogenation reactions.
N-Methyl-1,2,4-triazoline-3,5-dione: A powerful electrophile used in various synthetic applications.
These compounds share similar reactivity but differ in their specific applications and reactivity profiles.
属性
IUPAC Name |
4-methyl-1,2,4-triazole-3,5-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H3N3O2/c1-6-2(7)4-5-3(6)8/h1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XRYKNRLGZZNWEE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=O)N=NC1=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H3N3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30157738 | |
| Record name | 4-Methyl-1,2,4-triazoline-3,5-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30157738 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
113.08 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
13274-43-6 | |
| Record name | 4-Methyl-1,2,4-triazoline-3,5-dione | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013274436 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 4-Methyl-1,2,4-triazoline-3,5-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30157738 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


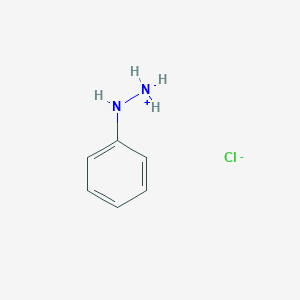
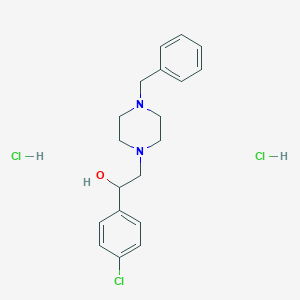
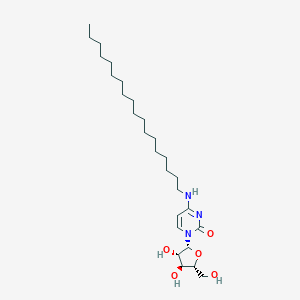
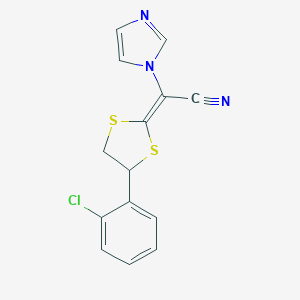
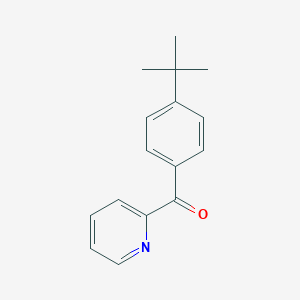
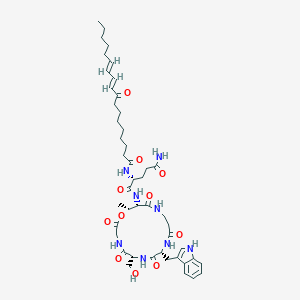

![4'-(Hydroxymethyl)[1,1'-biphenyl]-4-carbonitrile](/img/structure/B123893.png)

